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molecular formula C17H33BrO2 B1597004 Methyl 16-bromohexadecanoate CAS No. 26825-89-8

Methyl 16-bromohexadecanoate

Cat. No. B1597004
M. Wt: 349.3 g/mol
InChI Key: ZYTQDEJMRYPSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648041B2

Procedure details

16-Bromo-hexadecanoic acid (6.0 g) was dissolved in MeOH (35 mL), toluene (100 mL) and trimethylorthoformate (20 mL), then Amberlyst 15 from Fluka (1.4 g) was added. The mixture was stirred at 55° C. for 16 h. The mixture was evaporated to dryness and dried under vacuum for 16 h to yield 7.7 g. The residue was suspended in MeOH (ca. 50 mL) and stirred for ca ½ h. The amberlyst 15 was filtered off after stirring with DCM (30 mL) for ½ h. The filtrate was concentrated to remove the DCM, and the clear solution was cooled and more MeOH (ca 20 mL, total ca 40 mL) was added. The flask was cooled and more crystals precipitated and after stirring for 30 min, the crystals were filtered off and washed with cold MeOH. The white crystals were dried under vacuum to yield 5.61 g.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18].[C:20]1(C)C=CC=CC=1.COC(OC)OC>CO>[CH3:20][O:18][C:17](=[O:19])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][Br:1]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrCCCCCCCCCCCCCCCC(=O)O
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
20 mL
Type
reactant
Smiles
COC(OC)OC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 55° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to yield 7.7 g
STIRRING
Type
STIRRING
Details
stirred for ca ½ h
FILTRATION
Type
FILTRATION
Details
The amberlyst 15 was filtered off
STIRRING
Type
STIRRING
Details
after stirring with DCM (30 mL) for ½ h
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the DCM
TEMPERATURE
Type
TEMPERATURE
Details
the clear solution was cooled
ADDITION
Type
ADDITION
Details
more MeOH (ca 20 mL, total ca 40 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled
CUSTOM
Type
CUSTOM
Details
more crystals precipitated
STIRRING
Type
STIRRING
Details
after stirring for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the crystals were filtered off
WASH
Type
WASH
Details
washed with cold MeOH
CUSTOM
Type
CUSTOM
Details
The white crystals were dried under vacuum
CUSTOM
Type
CUSTOM
Details
to yield 5.61 g

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC(CCCCCCCCCCCCCCCBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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